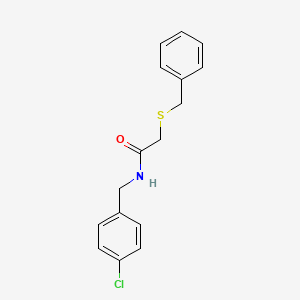
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide, also known as CMAT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential use in various scientific research applications. CMAT is a highly potent compound that has been shown to exhibit a range of biochemical and physiological effects. Additionally, we will list several future directions for research on CMAT.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide are complex and varied. N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to increase locomotor activity in rats, indicating that it has a stimulant-like effect on the central nervous system. Additionally, N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to increase the release of dopamine in the nucleus accumbens, which is a key region of the brain involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide in lab experiments is its high potency. This makes it an ideal compound for studying the effects of dopamine on the central nervous system. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide is that it can be difficult to work with due to its high potency. Additionally, N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide. One area of research is to study the effects of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, researchers could investigate the potential therapeutic uses of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide for neurological disorders, such as ADHD and Parkinson's disease. Finally, researchers could explore the potential use of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide as a tool for studying the neurobiology of addiction and reward processing.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 1-azepanethiol. The reaction takes place in anhydrous methanol at room temperature, and the resulting product is purified by recrystallization from ethanol. The yield of the synthesis is typically around 80%.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience. N-(3-chloro-2-methylphenyl)-1-azepanecarbothioamide has been shown to have a high affinity for the dopamine transporter, which is a key target for drugs used to treat a range of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-11-12(15)7-6-8-13(11)16-14(18)17-9-4-2-3-5-10-17/h6-8H,2-5,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZWXXUBFFJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)azepane-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)


![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)


![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
